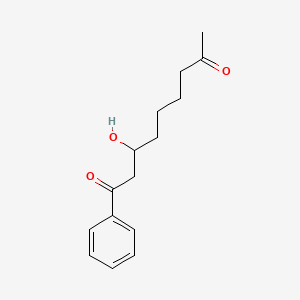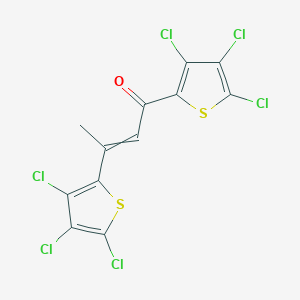
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is a synthetic organic compound characterized by the presence of two thiophene rings substituted with chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one typically involves the reaction of 3,4,5-trichlorothiophene with a suitable but-2-en-1-one precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of substituted thiophenes with various functional groups.
Applications De Recherche Scientifique
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-propen-1-one
- 1,3-Bis(diphenylphosphino)propane dichloronickel(II)
- 1,3-Bis(5-(dimesitylboryl)thiophen-2-yl)benzene
Uniqueness
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is unique due to the presence of multiple chlorine atoms on the thiophene rings, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
112430-09-8 |
|---|---|
Formule moléculaire |
C12H4Cl6OS2 |
Poids moléculaire |
441.0 g/mol |
Nom IUPAC |
1,3-bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H4Cl6OS2/c1-3(9-5(13)7(15)11(17)20-9)2-4(19)10-6(14)8(16)12(18)21-10/h2H,1H3 |
Clé InChI |
VUVOMOVYBQOBGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14310976.png)
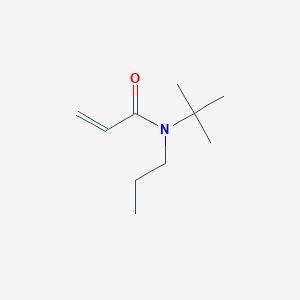

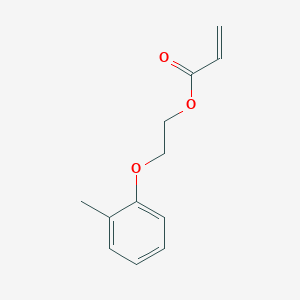
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
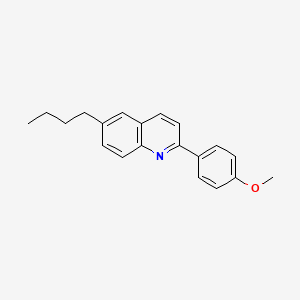
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)




